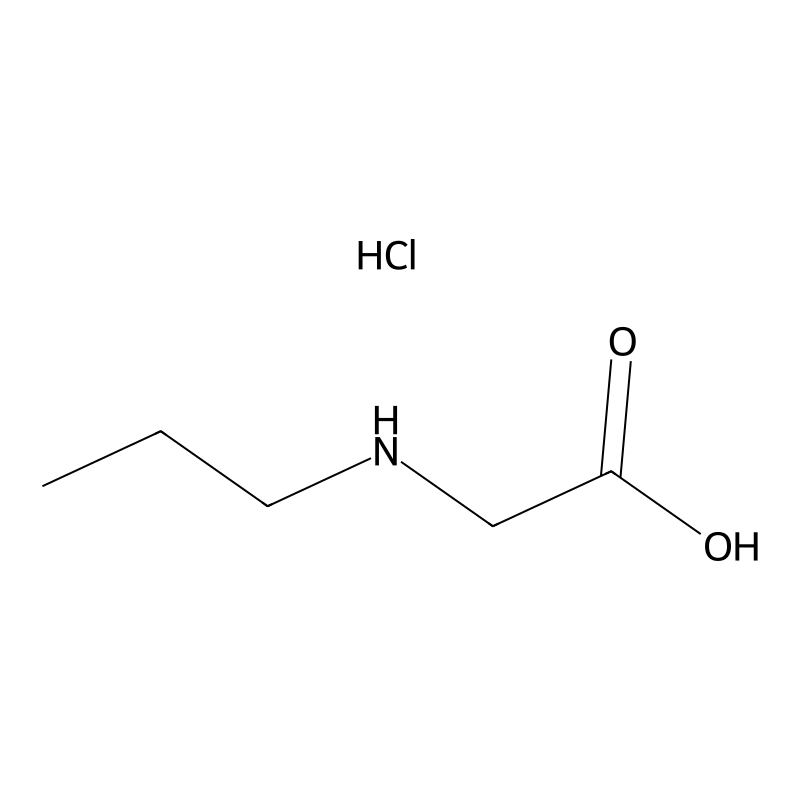

2-(Propylamino)acetic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Substrate for Enzyme Studies

One primary application of 2-PAH is as a substrate for enzymes. Enzymes are biological catalysts that accelerate specific chemical reactions in living organisms. Studying how enzymes interact with different substrates helps researchers understand their mechanisms of action and their potential roles in various biological processes. 2-PAH can be used as a substrate for enzymes involved in various pathways, including:

- Amino acid metabolism: 2-PAH can be used to study enzymes involved in the breakdown and synthesis of amino acids, which are the building blocks of proteins Source: [A study on the inhibitory effects of some amino acids and their derivatives on D-alanine transaminase activity: ].

- Peptidoglycan synthesis: This compound can also be used to investigate enzymes crucial for building the cell walls of bacteria, known as peptidoglycan Source: [Inhibitory effect of N-substituted glycines on the activity of D-alanine-D-alanine ligase: ].

By observing how enzymes react with 2-PAH, researchers gain valuable insights into the enzyme's active site, its catalytic mechanism, and its potential role in various physiological processes.

Model Compound for Enzyme Mechanism Investigation

Beyond its role as a direct substrate, 2-PAH can also serve as a model compound for investigating enzyme mechanisms. By studying how enzymes modify 2-PAH or similar compounds with slight structural variations, researchers can gain insights into the specific interactions and chemical steps involved in the enzyme's catalytic cycle. This information can be crucial for understanding the overall function of the enzyme and its potential for drug development.

Acid-Base Catalysis

2-PAH can also exhibit acid-base catalytic properties. It can act as a proton donor, facilitating the reaction between other molecules. For example, it can help catalyze the reaction between propylamine and acetic acid, leading to the formation of 2-(propylamino)acetic acid Source: [2-(Propylamino)acetic acid hydrochloride | CAS 6939-13-5 | SCBT: ]. This ability to act as a catalyst can be valuable for studying reaction mechanisms and developing new synthetic methods.

2-(Propylamino)acetic acid hydrochloride is a chemical compound with the molecular formula C₅H₁₁NO₂·HCl and a molecular weight of approximately 153.61 g/mol. It appears as a white crystalline solid and is soluble in water. This compound is often utilized in biochemical research, particularly in proteomics studies, due to its ability to interact with various biological systems .

- Acid-Base Reactions: As an amino acid derivative, it can act as both an acid and a base, participating in proton transfer reactions.

- Esterification: It can react with alcohols to form esters under acidic conditions.

- Amide Formation: The amine group can react with carboxylic acids to form amides, which are important in peptide synthesis.

These reactions highlight its versatility in organic synthesis and biochemical applications.

2-(Propylamino)acetic acid hydrochloride exhibits several biological activities:

- Neurotransmitter Modulation: It has been studied for its potential role in modulating neurotransmitter systems, particularly those involving amino acids.

- Antimicrobial Properties: Some studies suggest it may possess antimicrobial activity, although further research is needed to fully elucidate this aspect.

- Cell Signaling: The compound may influence cellular signaling pathways, making it a candidate for further investigation in pharmacological contexts .

The synthesis of 2-(propylamino)acetic acid hydrochloride can be achieved through several methods:

- Direct Amination: Propylamine can be reacted with chloroacetic acid under controlled conditions to yield the desired product.

- Reduction of Intermediate Compounds: Starting from 2-(propylamino)acetic acid, reduction processes can be employed to obtain the hydrochloride salt form.

- Hydrochloride Formation: The final step often involves the addition of hydrochloric acid to the base form of the compound to produce the hydrochloride salt.

These methods allow for the production of high-purity compounds suitable for research applications.

2-(Propylamino)acetic acid hydrochloride finds various applications, including:

- Biochemical Research: Used as a reagent in proteomics and metabolic studies.

- Pharmaceutical Development: Potentially useful in drug formulation due to its biological activity.

- Chemical Synthesis: Acts as an intermediate in the synthesis of other bioactive compounds.

Its versatility makes it valuable across multiple scientific disciplines.

Studies investigating the interactions of 2-(propylamino)acetic acid hydrochloride highlight its potential effects on various biological targets:

- Protein Binding: Research indicates that it may bind to specific proteins, influencing their activity and stability.

- Cellular Uptake: Investigations into how cells absorb this compound reveal insights into its bioavailability and pharmacokinetics.

- Synergistic Effects: When combined with other compounds, it may enhance or inhibit biological activities, suggesting potential therapeutic applications .

Several compounds share structural similarities with 2-(propylamino)acetic acid hydrochloride. A comparison highlights its unique features:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-(Propan-2-ylamino)acetic acid | C₅H₁₁NO₂ | Similar structure but distinct side chain properties |

| 2-[methyl(propyl)amino]acetic acid | C₆H₁₃NO₂ | Contains a methyl group; alters solubility and reactivity |

| 2-(Cyclopentylamino)acetic acid | C₇H₁₃N | Larger cyclic structure; different biological interactions |

The uniqueness of 2-(propylamino)acetic acid hydrochloride lies in its specific propyl side chain, which influences its biochemical interactions and applications compared to other similar compounds .